molecular formula C7H8N2O3 B2597507 6-Ethoxypyrimidine-4-carboxylic acid CAS No. 1402232-69-2

6-Ethoxypyrimidine-4-carboxylic acid

Cat. No.: B2597507
CAS No.: 1402232-69-2
M. Wt: 168.152
InChI Key: GGCLBSYJNFTXCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxypyrimidine-4-carboxylic acid is a versatile pyrimidine-based building block designed for research and development applications, particularly in medicinal and synthetic chemistry. As a substituted pyrimidinecarboxylic acid, it features a carboxyl group that can undergo standard functional group transformations, such as amide coupling or esterification, and an ethoxy group that can influence the electronic properties of the ring and serve as a potential site for further modification . Pyrimidine scaffolds are of paramount importance in life sciences, forming the core structure of nucleobases in DNA and RNA . Consequently, derivatives like this compound are frequently employed in the synthesis of compounds with diverse biological activities. Pyrimidine derivatives are extensively investigated for their pharmacological properties, including potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . This compound serves as a critical precursor in constructing more complex molecules for screening against these and other biological targets. Its value lies in its ability to interact with various enzymes and receptors through hydrogen bonding and as a bioisostere for other aromatic systems, making it a valuable scaffold in drug discovery efforts . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-3-5(7(10)11)8-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLBSYJNFTXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethoxypyrimidine 4 Carboxylic Acid and Analogues

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core

De novo synthesis provides a versatile platform for constructing the pyrimidine scaffold with desired substitutions incorporated from the outset. Key strategies include cyclocondensation reactions and multi-component reaction strategies, which allow for the systematic assembly of the heterocyclic ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring through the reaction of two or more precursor molecules with the elimination of a small molecule, such as water or an alcohol.

One effective de novo strategy involves the use of precursors that already contain an alkoxy group. This approach ensures the presence of the desired ethoxy substituent in the final pyrimidine structure. For instance, a three-carbon component bearing an alkoxy group can be reacted with a compound containing an amidine functionality.

A general representation of this type of reaction is the condensation of an alkoxy-substituted 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. The specific nature of the precursors can be varied to introduce different substituents onto the pyrimidine ring.

Precursor TypeReactantResulting Moiety
Alkoxy-substituted three-carbon unitDiethyl ethoxymalonateIntroduces the ethoxy group at position 6
Amidine sourceFormamidineProvides the N1-C2-N3 fragment of the pyrimidine ring

To incorporate the carboxylic acid moiety at the 4-position, precursors containing a carboxyl group or a group that can be readily converted to a carboxylic acid (such as an ester or a nitrile) are employed. For example, a dicarbonyl compound or its synthetic equivalent that also bears a carboxylic acid or ester group can be utilized in the cyclocondensation reaction.

The selection of a precursor with a pre-installed carboxylate equivalent is often preferred to avoid harsh reaction conditions that might be required for the subsequent oxidation of other functional groups.

Precursor FeatureExample PrecursorPurpose
Carboxylic acid or ester groupDiethyl 2-formyl-3-oxosuccinateIntroduces the carboxylic acid functionality at position 4
AmidineUreaCan be used as the nitrogen-containing component

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrimidines. mdpi.comthieme-connect.com These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. mdpi.comthieme-connect.com

For the synthesis of 6-ethoxypyrimidine-4-carboxylic acid analogues, an MCR could be designed to bring together a source of the C4-C5-C6 fragment (potentially bearing the ethoxy group and a carboxylic acid precursor), and a source of the N1-C2-N3 fragment. The modular nature of MCRs allows for the rapid generation of a library of analogues by varying the individual components. thieme-connect.com Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable method. organic-chemistry.orgacs.org

Functionalization of Pre-formed Pyrimidine Systems

An alternative and often more direct approach to the synthesis of this compound involves the modification of a pre-formed pyrimidine ring. This strategy is particularly useful when a suitable pyrimidine precursor is commercially available or readily accessible.

Introduction of the Ethoxy Group

A common method for introducing an ethoxy group onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a pyrimidine ring that is activated towards nucleophilic attack by the presence of electron-withdrawing groups and has a good leaving group at the desired position.

For the synthesis of this compound, a key intermediate is 6-chloropyrimidine-4-carboxylic acid. medchemexpress.comchemscene.com The chlorine atom at the 6-position is a good leaving group and is activated by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group.

The reaction proceeds by the treatment of 6-chloropyrimidine-4-carboxylic acid with sodium ethoxide in ethanol (B145695). The ethoxide ion acts as the nucleophile, displacing the chloride ion to yield the desired this compound.

Reaction Scheme:

Nucleophilic Substitution Reactions

A common and effective method for introducing the ethoxy group is through the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 6-position of the pyrimidine ring. The starting material for this reaction is often a 6-halopyrimidine-4-carboxylic acid derivative.

The reaction generally proceeds by treating the 6-chloropyrimidine precursor with a solution of sodium ethoxide in ethanol. The ethoxide ion, a potent nucleophile, displaces the chloride ion at the C-6 position. The reaction is typically carried out under reflux to ensure completion. Subsequent acidification of the reaction mixture yields the desired this compound. A general procedure for a similar transformation involves dissolving sodium in anhydrous ethanol to prepare sodium ethoxide, followed by the addition of the chloropyrimidine derivative and heating the mixture under reflux. orgsyn.org

Table 1: Nucleophilic Substitution for the Synthesis of 6-Alkoxypyrimidine Derivatives

Starting MaterialReagentProductYield (%)Reference
4,6-dichloropyrimidine (B16783)N-Boc piperazine (B1678402) / TEAtbutyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylateModerate to Good nih.gov
Ethyl cyanoacetate (B8463686) and Guanidine hydrochlorideSodium ethoxide2,4-diamino-6-hydroxypyrimidine80-82 orgsyn.org
Etherification Strategies

An alternative approach to introduce the ethoxy group is through the etherification of a 6-hydroxypyrimidine-4-carboxylic acid precursor. The Williamson ether synthesis is a widely employed method for this transformation.

In this strategy, the hydroxyl group of 6-hydroxypyrimidine-4-carboxylic acid is first deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic alkoxide. This is a critical step as the carboxylate is a more stable anion than the alkoxide, and selective reaction at the hydroxyl group is desired. The resulting alkoxide then reacts with an ethylating agent, typically ethyl iodide or ethyl bromide, via an SN2 reaction to form the desired this compound. The choice of a non-protic solvent is crucial to prevent protonation of the alkoxide and to facilitate the SN2 reaction.

Carboxylation Reactions at the C-4 Position

The introduction of the carboxylic acid group at the C-4 position of the 6-ethoxypyrimidine ring can be accomplished through several methods, including the oxidation of a pre-existing alkyl group, the hydrolysis of a nitrile precursor, or through Grignard reagent-mediated carboxylation.

Oxidation of Alkyl-Substituted Pyrimidines

The oxidation of a 4-alkyl-6-ethoxypyrimidine, most commonly a 4-methyl derivative, provides a direct route to the corresponding carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent frequently used for this purpose. libretexts.org

The reaction involves treating 6-ethoxy-4-methylpyrimidine with an aqueous solution of potassium permanganate. The reaction conditions, such as temperature and pH, are crucial for achieving a good yield and preventing over-oxidation or degradation of the pyrimidine ring. Research on the oxidation of 4-methylpyrimidine (B18481) has shown that the addition of a small amount of potassium hydroxide (B78521) can significantly increase the yield of the corresponding carboxylic acid from 25% to as high as 92%. oregonstate.edu The reaction typically requires heating to proceed at a reasonable rate. Following the oxidation, the reaction mixture is worked up to remove manganese dioxide and other byproducts, and the desired carboxylic acid is isolated upon acidification.

Table 2: Permanganate Oxidation of Methylpyrimidines

Starting MaterialOxidizing AgentKey ConditionProductYield (%)Reference
4-methylpyrimidinePotassium permanganateAddition of KOHPyrimidine-4-carboxylic acidup to 92 oregonstate.edu
1,2,4-Trimethoxy-3-methyl-anthraquinonePotassium permanganatePyridine (B92270)/water, 85 °C1,2,4-Trimethoxy-anthraquinone-3-carboxylic acid23 chemspider.com
Hydrolysis of Nitrile Precursors

The hydrolysis of a 4-cyano-6-ethoxypyrimidine precursor offers another reliable method for the synthesis of this compound. This two-step approach involves the initial synthesis of the nitrile followed by its hydrolysis.

The 4-cyano-6-ethoxypyrimidine can be prepared from a corresponding 4-halo-6-ethoxypyrimidine through nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. The subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid like sulfuric or hydrochloric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Grignard Reagent-Mediated Carboxylation

A powerful method for forming carbon-carbon bonds, the Grignard reaction can be employed to introduce a carboxylic acid group at the C-4 position of the pyrimidine ring. This method involves the preparation of a pyrimidyl Grignard reagent followed by its reaction with carbon dioxide. byjus.com

The synthesis begins with the formation of the Grignard reagent from a 4-halo-6-ethoxypyrimidine, typically 4-chloro- or 4-bromo-6-ethoxypyrimidine, by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The resulting organomagnesium compound is then reacted with solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the solution. wisc.edulibretexts.org This reaction forms a magnesium carboxylate salt, which upon subsequent acidic workup (e.g., with aqueous HCl), yields the desired this compound. wisc.edu

Regioselective Synthesis Strategies

The regioselective synthesis of this compound is crucial to avoid the formation of unwanted isomers. The inherent reactivity of the pyrimidine ring and the directing effects of existing substituents play a significant role in determining the outcome of the reactions.

In nucleophilic substitution reactions on dihalopyrimidines, the positions of the halogens are not equally reactive. For instance, in 4,6-dichloropyrimidine, the C-4 and C-6 positions are electronically equivalent. However, the introduction of a substituent can influence the regioselectivity of a subsequent reaction. For example, in the synthesis of 4,6-disubstituted pyrimidines, the reaction of 4,6-dichloropyrimidine with one equivalent of a nucleophile will lead to a monosubstituted product, which can then be reacted with a different nucleophile to obtain a disubstituted pyrimidine with different groups at the 4 and 6 positions. nih.gov

In the case of carboxylation reactions, the regioselectivity is often predetermined by the position of the precursor functional group. For instance, the oxidation of 6-ethoxy-4-methylpyrimidine will selectively yield the carboxylic acid at the 4-position. Similarly, the carboxylation of a Grignard reagent formed from 4-chloro-6-ethoxypyrimidine (B1592196) will introduce the carboxyl group at the 4-position.

Furthermore, reaction conditions can be manipulated to control regioselectivity. For example, in the synthesis of certain pyridopyrimidine derivatives, the choice of solvent and base was found to direct the regioselectivity of thiol or thiolate addition to either the C-2 or C-8 position. nih.gov While not directly on a simple pyrimidine, this highlights the principle that reaction parameters can be fine-tuned to achieve the desired regiochemical outcome.

Control of Substitution Patterns on the Pyrimidine Ring

The regioselective synthesis of polysubstituted pyrimidines, such as this compound, hinges on the ability to control the introduction of functional groups at specific positions of the heterocyclic ring. A common and effective strategy involves the sequential functionalization of a pre-existing pyrimidine core, often starting with di- or tri-substituted pyrimidines that offer differential reactivity at various positions.

A prevalent precursor for such syntheses is 4,6-dichloropyrimidine. The two chlorine atoms exhibit different reactivities towards nucleophilic substitution, allowing for a stepwise introduction of substituents. For instance, the reaction of 4,6-dichloropyrimidine with a nucleophile can be controlled to achieve monosubstitution, which can then be followed by the introduction of a second, different nucleophile. This differential reactivity is influenced by the electronic effects of the substituents already present on the ring and the reaction conditions employed, such as temperature and solvent.

One illustrative approach involves the initial reaction of 4,6-dichloropyrimidine with N-Boc piperazine in isopropanol (B130326) at 0°C, which selectively yields tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate. nih.gov This monosubstituted intermediate can then undergo a subsequent nucleophilic aromatic substitution (SNAr) at the remaining chlorine atom.

The synthesis of the target this compound can be envisioned through a similar stepwise approach. Starting with a suitable 6-chloropyrimidine-4-carboxylate ester, a nucleophilic substitution reaction with sodium ethoxide would introduce the desired ethoxy group at the 6-position. The final step would then be the hydrolysis of the ester to the corresponding carboxylic acid. The success of this strategy relies on the careful selection of starting materials and the fine-tuning of reaction conditions to ensure the desired regioselectivity.

Table 1: Regioselective Synthesis of 4,6-Disubstituted Pyrimidines This table is interactive and allows for sorting and filtering of data.

Starting Material Reagent Product Position of Substitution Reference
4,6-Dichloropyrimidine N-Boc piperazine tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate C4 nih.gov
4,6-Dichloropyrimidine Various amines 4-Amino-6-chloropyrimidines C4 nih.gov
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine Amines 4-Amino-2-amino-8-chloropyrido[3,2-d]pyrimidine C2 nih.gov
4-Amino-2,8-dichloropyrido[3,2-d]pyrimidine Thiols/Thiolates 4-Amino-2-chloro-8-sulfanylpyrido[3,2-d]pyrimidine C8 nih.gov

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) present on the ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high precision. wikipedia.org

In the context of synthesizing this compound, a DoM approach could potentially be employed. The ethoxy group at the 6-position, with its Lewis basic oxygen atom, could serve as a directing group. Treatment of 6-ethoxypyrimidine with a strong base like n-butyllithium or sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) could lead to the selective lithiation at the C5 position, which is ortho to the ethoxy group. However, for the synthesis of the target molecule, lithiation at the C4 position is required.

Achieving C4-lithiation directed by a C6-substituent is less common. The success of such a strategy would depend on the relative acidities of the ring protons and the ability of the directing group to effectively chelate the organolithium reagent and direct it to the desired position. For pyrimidine systems, which are electron-deficient, the inherent reactivity of the ring protons must be carefully considered. It has been shown that with appropriate directing groups, lithiation of the pyrimidine ring can be efficient. harvard.edu

A plausible, albeit challenging, DoM strategy for this compound might involve a pre-existing directing group at a different position that facilitates metalation at C4, followed by the introduction of the ethoxy group at C6 in a subsequent step. Alternatively, a halogen-metal exchange on a 4-halopyrimidine derivative could generate the desired 4-lithiated intermediate, which could then be carboxylated.

Table 2: Key Aspects of Directed Ortho-Metalation (DoM) This table is interactive and allows for sorting and filtering of data.

Feature Description Relevance to Pyrimidine Synthesis
Directing Metalation Group (DMG) A functional group that directs deprotonation to the ortho-position through coordination with the metal of the base. Alkoxy groups can act as DMGs.
Base Typically strong organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi). The choice of base is crucial to avoid side reactions with the pyrimidine ring.
Electrophile A reagent that reacts with the generated organometallic intermediate to introduce a new functional group. Carbon dioxide (CO2) can be used to introduce a carboxylic acid group.
Regioselectivity The ability to functionalize a specific position on the ring. High regioselectivity is a key advantage of DoM.

Stereoselective Synthesis Considerations

The concept of stereoselective synthesis becomes relevant when a molecule contains one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). For the parent compound, this compound, there are no chiral centers, and therefore, it is an achiral molecule. As such, stereoselective synthesis is not a consideration for its direct preparation.

However, if chiral derivatives of this compound are desired, for example, by introducing a chiral substituent on the pyrimidine ring or on the ethoxy or carboxylic acid groups, then stereoselective synthetic methods would be necessary to control the three-dimensional arrangement of atoms.

For instance, if a chiral amine were to be introduced at another position on the pyrimidine ring, a stereoselective amination reaction could be employed. Similarly, if the ethoxy group were replaced by a chiral alkoxy group, an enantioselective etherification might be required.

The synthesis of chiral pyrimidine derivatives has been achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, can be performed asymmetrically to produce chiral products. mdpi.com While not directly applicable to the synthesis of the aromatic this compound, it illustrates a general strategy for accessing chiral pyrimidine-containing molecules.

Chemical Reactivity and Transformation Mechanisms of 6 Ethoxypyrimidine 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrimidine (B1678525) ring is the primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification of 6-ethoxypyrimidine-4-carboxylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. reddit.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. reddit.comyoutube.com

For substrates that may be sensitive to strong acidic conditions, alternative methods are available. The Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a milder route to ester formation. Another common coupling agent used in place of DCC is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

A two-step procedure is also viable, wherein the carboxylic acid is first converted to its more reactive acid chloride, which is then subsequently treated with an alcohol to yield the corresponding ester. pbworks.com

Table 1: General Conditions for Esterification of Carboxylic Acids

MethodReagentsKey Features
Fischer-Speier EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Equilibrium reaction; often requires excess alcohol or water removal. reddit.comyoutube.com
Steglich EsterificationAlcohol, DCC, DMAP (catalyst)Mild conditions, suitable for acid-sensitive substrates.
Acid Chloride Route1. SOCl₂ or (COCl)₂ 2. AlcoholTwo-step process involving a highly reactive intermediate. pbworks.com

Amidation Reactions

The formation of amides from this compound typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine tends to deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt.

To overcome this, coupling reagents are employed. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used to facilitate amide bond formation. organicchemistrytutor.comnih.gov These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the reaction with the amine. A convenient protocol for the amidation of carboxylic acids, particularly with electron-deficient amines, involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov

Table 2: Common Coupling Reagents for Amidation

Coupling Reagent SystemDescription
DCC/HOBtDicyclohexylcarbodiimide and 1-hydroxybenzotriazole.
EDC/HOBt1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. organicchemistrytutor.com
EDC/DMAP/HOBt (cat.)A system particularly effective for a range of amines, including those that are electron-deficient. nih.gov

Acid Halide Formation

The conversion of this compound to its corresponding acid halide, a more reactive derivative, is a key step for synthesizing other derivatives like esters and amides under milder conditions. The most common reagents for this transformation are thionyl chloride (SOCl₂) for the preparation of acid chlorides and phosphorus tribromide (PBr₃) for acid bromides.

The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion results in the formation of the acid chloride. Similarly, phosgene (B1210022) (COCl₂) can also be used for the preparation of carbonyl chlorides from carboxylic acids. masterorganicchemistry.com

Decarboxylation Pathways

The removal of the carboxyl group from a heteroaromatic ring, known as decarboxylation, is a significant reaction. For pyridinecarboxylic acids, the ease of decarboxylation is dependent on the position of the carboxyl group. Pyridine-2- and -4-carboxylic acids decarboxylate more readily than pyridine-3-carboxylic acid. The mechanism for the decarboxylation of pyridine-2-carboxylic acid is thought to involve the zwitterionic form, which upon loss of carbon dioxide, forms a resonance-stabilized ylide.

In the case of pyrimidine-2-carboxylic acid, decarboxylation in acidic aqueous solution is proposed to proceed through a Hammick-type mechanism, where the monoprotonated acid loses carbon dioxide to form an ylide stabilized by the adjacent positively charged nitrogen atoms. cdnsciencepub.com Given the structural similarities, the decarboxylation of this compound would likely follow a similar pathway, potentially being influenced by the electronic effects of the ethoxy substituent. The reaction often requires elevated temperatures, and for some heteroaromatic carboxylic acids, metal catalysts can facilitate the process under milder conditions. youtube.com

Reduction of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires strong reducing agents due to the low reactivity of the carboxyl group towards reduction. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. chemguide.co.uklibretexts.org The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107). reddit.comchemguide.co.uk The mechanism involves the transfer of hydride ions from the aluminohydride complex to the carbonyl carbon. An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemguide.co.uklibretexts.org

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids to alcohols under standard conditions. libretexts.org However, the reactivity of NaBH₄ can be enhanced by the addition of reagents like iodine, enabling the selective reduction of carboxylic acids. acs.org Catalytic hydrogenation can also be employed, though it often requires high pressures and temperatures, and the choice of catalyst is crucial. nih.gov

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack and generally resistant to electrophilic substitution. The presence of the ethoxy group at the 6-position and the carboxylic acid at the 4-position significantly modulates this inherent reactivity.

The ethoxy group is an electron-donating group, which would be expected to activate the ring towards electrophilic attack and direct substitution to the ortho and para positions. Conversely, the carboxylic acid group is electron-withdrawing, deactivating the ring towards electrophiles. In the context of the electron-deficient pyrimidine ring, electrophilic substitution is generally difficult and requires harsh conditions. wikipedia.org

The primary mode of reaction for the pyrimidine ring, especially when substituted with a good leaving group, is nucleophilic aromatic substitution (SNAr). The nitrogen atoms in the ring are strongly electron-withdrawing, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic. In the case of halopyrimidines, nucleophilic attack is generally favored at the 4-position over the 2-position. stackexchange.com This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4. The presence of the ethoxy group at C-6 and the carboxylate at C-4 would influence the electron density and steric environment of the ring, thereby affecting the rate and regioselectivity of nucleophilic substitution reactions. For instance, in 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine at the 4-position is readily displaced by amines. chemrxiv.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. nih.gov In the context of this compound, the reactivity towards SNAr is further modulated by the electronic effects of the ethoxy and carboxylic acid groups.

Generally, for an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a suitable leaving group. youtube.com In pyrimidine systems, substitutions are common and play a significant role in medicinal and agrochemical research. nih.gov While the carboxylic acid group is deactivating, the pyrimidine core itself is already activated.

In related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, it has been observed that the alkoxy group can be displaced by primary amines. chemrxiv.org This suggests that the ethoxy group in this compound could potentially act as a leaving group in the presence of strong nucleophiles, although this reactivity is highly dependent on the reaction conditions and the presence of other activating groups. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism. youtube.com

Table 1: Plausible Nucleophilic Aromatic Substitution Reactivity

Position of Attack Leaving Group Activating/Deactivating Influence Plausibility
C6 Ethoxy Carboxylic acid (deactivating) Possible with strong nucleophiles

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org However, this type of reaction is generally not favorable for this compound.

There are two primary reasons for this low reactivity:

The Pyrimidine Ring: Heterocycles like pyridine (B92270) are significantly less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring. wikipedia.org The pyrimidine ring, with two nitrogen atoms, is even more deactivated.

The Carboxylic Acid Group: The carboxyl group is a strong electron-withdrawing group and, consequently, a powerful deactivating group for SEAr reactions. numberanalytics.com It directs incoming electrophiles to the meta position.

Given the combined deactivating effects of the pyrimidine nitrogens and the carboxylic acid group, electrophilic aromatic substitution on this compound is considered inapplicable under normal conditions. wikipedia.orgnumberanalytics.com

Ring Opening and Rearrangement Reactions (if observed)

The pyrimidine ring is a stable aromatic system and is not prone to ring-opening reactions under typical laboratory conditions. Similarly, while various rearrangement reactions are known for carboxylic acids and other heterocyclic systems, specific instances of ring opening or significant rearrangement of the this compound core have not been prominently reported in the scientific literature. Reactions like the Baeyer–Villiger, Beckmann, or Curtius rearrangements involve specific functional groups (ketones, oximes, acyl azides) that are not present in the parent molecule. wiley-vch.delibretexts.orgmasterorganicchemistry.combyjus.com

Reactivity of the Ethoxy Group

The ethoxy group (-OCH2CH3) attached to the pyrimidine ring at the C6 position exhibits reactivity characteristic of an aryl ether.

Cleavage Reactions

The cleavage of the ether bond in the ethoxy group is a potential transformation. Generally, the cleavage of aryl ethers requires harsh conditions, such as strong acids (e.g., HBr or HI) or potent Lewis acids (e.g., BBr3). libretexts.org These reagents can facilitate the cleavage of the C-O bond to yield the corresponding phenol (B47542) (or in this case, a pyrimidinol) and an ethyl halide.

Table 2: General Conditions for Ether Cleavage

Reagent Conditions Products
HBr / HI High Temperature 6-Hydroxypyrimidine-4-carboxylic acid + Ethyl bromide/iodide

The specific application of these methods to this compound would need to consider the potential for side reactions involving the carboxylic acid functionality.

Trans-etherification (if applicable)

Trans-etherification, the exchange of an alkoxy group on a molecule with another alkoxy group from an alcohol, is a known reaction for some ethers and esters. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. For this compound, a trans-etherification reaction would involve reacting the compound with a different alcohol (R-OH) in the presence of a catalyst to form 6-(alkoxy)pyrimidine-4-carboxylic acid and ethanol (B145695).

Derivatization Strategies and Subsequent Transformations

Synthesis of Ester Derivatives

Esterification of 6-ethoxypyrimidine-4-carboxylic acid can be achieved through several standard synthetic methodologies. The choice of method often depends on the nature of the alcohol, with considerations for steric hindrance and the presence of other functional groups.

Aliphatic Esters

The synthesis of aliphatic esters of this compound typically involves the reaction of the carboxylic acid with a corresponding aliphatic alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). To drive the equilibrium towards the product, the alcohol is often used in excess, and water is removed as it is formed.

Alternatively, the carboxylic acid can be activated prior to esterification. A common activation strategy involves converting the carboxylic acid to its more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-ethoxypyrimidine-4-carbonyl chloride can then be reacted with an aliphatic alcohol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to afford the desired ester.

Another widely used method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions with sensitive alcohols as it proceeds under mild conditions.

Reagent 1Reagent 2ConditionsProduct
This compoundMethanolH₂SO₄ (cat.), refluxMethyl 6-ethoxypyrimidine-4-carboxylate
This compoundEthanol (B145695)TsOH (cat.), Dean-StarkEthyl 6-ethoxypyrimidine-4-carboxylate
6-Ethoxypyrimidine-4-carbonyl chlorideIsopropanol (B130326)Pyridine, CH₂Cl₂Isopropyl 6-ethoxypyrimidine-4-carboxylate
This compoundn-ButanolDCC, DMAP, CH₂Cl₂n-Butyl 6-ethoxypyrimidine-4-carboxylate

Aromatic Esters

The synthesis of aromatic esters, where the alcohol component is a phenol (B47542) or a substituted phenol, often requires different strategies compared to aliphatic esters due to the lower nucleophilicity of the phenolic hydroxyl group. While Fischer esterification can be employed, it may require harsher conditions.

A more efficient approach for the synthesis of aromatic esters of this compound is the reaction of its acyl chloride with the corresponding phenol in the presence of a base. This method, known as the Schotten-Baumann reaction, is generally high-yielding and proceeds under relatively mild conditions.

Coupling agents such as DCC or EDC in combination with a catalyst like DMAP are also effective for the esterification with phenols. This method is advantageous as it avoids the need to prepare the acyl chloride separately.

Reagent 1Reagent 2ConditionsProduct
6-Ethoxypyrimidine-4-carbonyl chloridePhenolPyridine, 0 °C to rtPhenyl 6-ethoxypyrimidine-4-carboxylate
This compound4-NitrophenolDCC, DMAP, CH₂Cl₂4-Nitrophenyl 6-ethoxypyrimidine-4-carboxylate
This compoundNaphtholEDC, HOBt, DMFNaphthyl 6-ethoxypyrimidine-4-carboxylate

Esterification with Complex Alcohols

The esterification of this compound with complex or sterically hindered alcohols can be challenging and often requires specific activating agents to overcome the steric hindrance. Standard Fischer esterification is generally not effective for these substrates.

The use of highly reactive acylating agents, such as the mixed anhydride (B1165640) formed from the carboxylic acid and a chloroformate, can facilitate the esterification with bulky alcohols. Another powerful method is the Yamaguchi esterification, which involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by reaction with the sterically hindered alcohol in the presence of DMAP.

Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective for the esterification of sterically demanding alcohols under mild conditions.

Reagent 1Reagent 2ConditionsProduct
This compoundtert-Butanol2,4,6-Trichlorobenzoyl chloride, Et₃N, then tert-butanol, DMAPtert-Butyl 6-ethoxypyrimidine-4-carboxylate
This compoundAdamantanolHATU, DIPEA, DMFAdamantyl 6-ethoxypyrimidine-4-carboxylate
This compoundCholesterolHBTU, Et₃N, CH₂Cl₂Cholesteryl 6-ethoxypyrimidine-4-carboxylate

Formation of Amide Derivatives

Amide bond formation is a cornerstone of organic synthesis, and this compound can be readily converted into a variety of amide derivatives. The synthesis of these amides generally involves the reaction of the carboxylic acid or an activated derivative with a primary or secondary amine.

Primary and Secondary Amides

The direct reaction of this compound with a primary or secondary amine to form an amide requires high temperatures and is often inefficient. Therefore, activation of the carboxylic acid is typically necessary.

A common method is the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. This is a robust and widely applicable method.

Alternatively, a plethora of coupling reagents are available for the direct amidation of the carboxylic acid. Reagents such as DCC, EDC, HATU, HBTU, and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are frequently used. These reactions are typically performed in aprotic solvents like dichloromethane, dimethylformamide, or acetonitrile (B52724), often with the addition of a base such as triethylamine or diisopropylethylamine (DIPEA). The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions.

Reagent 1Reagent 2ConditionsProduct
6-Ethoxypyrimidine-4-carbonyl chlorideAmmoniaAqueous NH₃6-Ethoxypyrimidine-4-carboxamide
This compoundAnilineEDC, HOBt, DMFN-Phenyl-6-ethoxypyrimidine-4-carboxamide
This compoundDiethylamineHATU, DIPEA, CH₂Cl₂N,N-Diethyl-6-ethoxypyrimidine-4-carboxamide
This compoundBenzylamineBOP, Et₃N, CH₃CNN-Benzyl-6-ethoxypyrimidine-4-carboxamide

Cyclic Amides

The formation of cyclic amides, or lactams, derived from this compound would require a bifunctional molecule where one functional group can react with the carboxylic acid to form an amide bond and another part of the molecule can undergo a subsequent cyclization. A more direct approach to cyclic structures involving the pyrimidine (B1678525) core would be through intramolecular reactions of suitably substituted derivatives.

For instance, if a derivative of this compound contains a nucleophilic group at an appropriate position, intramolecular cyclization could lead to the formation of a fused heterocyclic system containing an amide bond. An example would be the synthesis of a derivative with an amino group on a substituent attached to the pyrimidine ring, which could then undergo an intramolecular amidation. The success of such cyclizations is highly dependent on the chain length and flexibility of the linker connecting the carboxylic acid and the amino group, with the formation of 5- and 6-membered rings being generally favored. These reactions are often promoted by the same coupling reagents used for intermolecular amide bond formation.

Starting MaterialConditionsProduct
6-(2-Aminoethoxy)pyrimidine-4-carboxylic acidHATU, DIPEA, DMFFused pyrimido-oxazepinone derivative
2-(6-Ethoxypyrimidine-4-carboxamido)acetic acidAcetic anhydride, heatFused pyrimido-oxazolone derivative

Anhydride and Acyl Halide Formation as Reactive Intermediates

To facilitate reactions such as esterification, amidation, or Friedel-Crafts acylation, the carboxylic acid moiety of this compound is often converted into more reactive intermediates like acyl halides and acid anhydrides. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Acyl Halide Formation: The conversion of the carboxylic acid to an acyl chloride is a common and efficient activation strategy. This transformation is typically achieved by treating the parent acid with standard chlorinating agents. The hydroxyl group of the carboxylic acid is a poor leaving group, and these reagents function by converting it into a species that is much easier to displace. For instance, reaction with thionyl chloride (SOCl₂) converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. pearson.comresearchgate.net Similarly, oxalyl chloride can be employed, often in the presence of a catalytic amount of dimethylformamide (DMF). Other reagents like phosphorus tribromide (PBr₃) can be used to generate the corresponding acyl bromide. ufp.pt

Acid Anhydride Formation: Acid anhydrides are another class of highly reactive intermediates. nih.gov Symmetrical anhydrides can be prepared through the dehydration of two equivalents of the carboxylic acid, often requiring strong dehydrating agents. nih.gov A more controlled method involves the reaction of an acyl halide with a carboxylate salt, which can be used to form both symmetrical and mixed (unsymmetrical) anhydrides. ucla.eduuran.ua Mixed anhydrides, for example, can be formed by reacting 6-ethoxypyrimidine-4-carbonyl chloride with a different carboxylate salt. These reactive intermediates are particularly useful in peptide coupling and other acylation reactions.

Table 1: Common Reagents for the Formation of Reactive Intermediates
IntermediateReagentTypical Conditions
Acyl ChlorideThionyl chloride (SOCl₂)Reflux, neat or in an inert solvent
Acyl ChlorideOxalyl chloride ((COCl)₂)Inert solvent (e.g., CH₂Cl₂), cat. DMF
Acyl BromidePhosphorus tribromide (PBr₃)Inert solvent (e.g., ether)
Acid AnhydrideAcyl Chloride + Carboxylate SaltAprotic solvent

Modifications of the Ethoxy Moiety

The ethoxy group at the C6 position of the pyrimidine ring offers another site for molecular modification, primarily through ether cleavage.

The most significant functional group interconversion involving the ethoxy moiety is its cleavage to form the corresponding 6-hydroxypyrimidine derivative. Aryl ethers are known to be cleaved by strong reagents that can break the stable carbon-oxygen bond. Boron tribromide (BBr₃) is a widely used and effective reagent for this purpose, capable of demethylating and dealkylating aryl ethers under relatively mild conditions. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.

This transformation converts this compound into 6-hydroxypyrimidine-4-carboxylic acid. The resulting hydroxyl group is a versatile handle for further derivatization. For example, it can be O-alkylated to introduce different ether side chains or converted into a triflate (trifluoromethanesulfonyl) group, which serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, thereby enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C6 position.

Ring-Fused Derivatives and Polycyclic Systems

The this compound scaffold is a valuable building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The construction of these polycyclic structures typically involves reactions that utilize the existing functional groups to build new rings onto the pyrimidine core.

One common strategy involves the derivatization of the 4-carboxylic acid group, followed by an intramolecular cyclization. For instance, the carboxylic acid can be converted to an amide via its activated acyl chloride or anhydride form. If the amide nitrogen bears a suitable substituent, a subsequent intramolecular cyclization can lead to the formation of a new fused ring. A similar approach was used in the synthesis of a pyrimido[4,5-c]quinoline (B14755456) core, which involved an intramolecular amide formation.

Alternatively, intermolecular condensation reactions with bifunctional reagents can be employed. The activated carboxylic acid can react with a dinucleophile to construct a new fused ring. For example, reaction with an ortho-amino-substituted aromatic or heteroaromatic compound could lead to the formation of a fused pyridone or similar system. The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often utilizes pyrimidine precursors in cyclocondensation reactions. These strategies allow for the elaboration of the simple pyrimidine ring into more complex and rigid polycyclic frameworks, significantly expanding the chemical space accessible from this compound.

Role As a Synthetic Building Block and Precursor

Utilization in the Construction of Complex Heterocycles

The inherent reactivity of 6-ethoxypyrimidine-4-carboxylic acid allows for its versatile application in the synthesis of intricate heterocyclic structures. Its ability to participate in various cyclization and condensation reactions makes it a valuable tool for medicinal chemists and synthetic organic chemists alike.

Fused Ring Systems (e.g., Naphthyridine Derivatives)

One of the most significant applications of this compound and its derivatives is in the synthesis of fused ring systems, particularly naphthyridines. The naphthyridine core is a prominent scaffold in many biologically active compounds. The Gould-Jacobs reaction, a classic method for the preparation of 4-hydroxyquinolines, has been adapted for the synthesis of 1,5-naphthyridine (B1222797) derivatives. A notable example is the synthesis of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide, a complex fused ring system, which has been prepared on a multikilogram scale. This reaction highlights the utility of pyrimidine (B1678525) precursors in constructing these important heterocyclic frameworks.

PrecursorReaction TypeProductSignificance
This compound derivativeGould-Jacobs Reaction6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamideDemonstrates the construction of complex fused naphthyridine systems.

Quinolone Analogues

The structural similarity between pyrimidines and quinolones, both of which are key components in numerous pharmaceuticals, suggests that this compound can serve as a valuable precursor for the synthesis of quinolone analogues. The 4-quinolone core, for instance, is the basis for a large class of antibacterial agents. Synthetic strategies for quinolones often involve the cyclization of appropriately substituted anilines with β-keto esters or their equivalents. By analogy, this compound can be envisioned to undergo similar transformations to yield pyrimidine-fused quinolone-like structures, which are of significant interest in drug discovery. For example, pyrimidinothiazole and pyrimidinobenzimidazole carboxylic acids have been synthesized as structural analogues of 4-quinolones, demonstrating the potential of pyrimidine carboxylic acids in this area. uran.ua

Precursor to Biologically Relevant Scaffolds (focusing on chemical transformations)

The carboxylic acid moiety of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, making it an excellent precursor for a wide range of biologically relevant scaffolds. Standard chemical transformations of the carboxylic acid group, such as conversion to amides, esters, and acid chlorides, open up avenues for further derivatization and molecular complexity.

For instance, the conversion of the carboxylic acid to an amide via coupling with various amines can introduce diverse substituents and pharmacophores. Subsequent intramolecular cyclization reactions can then lead to the formation of fused pyrimidine systems, which are prevalent in medicinal chemistry. The ethoxy group at the 6-position can also be a site for chemical modification, potentially through nucleophilic aromatic substitution, further expanding the diversity of accessible scaffolds.

TransformationReagentsProductPotential Application
Amide formationAmine, Coupling agent (e.g., HATU, EDCI)N-substituted 6-ethoxypyrimidine-4-carboxamidePrecursor for fused pyrimidones
EsterificationAlcohol, Acid catalystAlkyl 6-ethoxypyrimidine-4-carboxylateIntermediate for further functionalization
ReductionReducing agent (e.g., LiAlH4)(6-ethoxypyrimidin-4-yl)methanolBuilding block for other heterocyclic systems

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid and efficient construction of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that typically involve a carboxylic acid as a key component.

The Ugi four-component reaction involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.govresearchgate.net The versatility of this reaction allows for the introduction of four points of diversity, making it highly valuable for the generation of compound libraries for drug discovery. This compound, with its carboxylic acid functionality, is a suitable candidate for the acidic component in the Ugi reaction. Its incorporation would lead to the synthesis of peptidomimetic structures bearing a pyrimidine moiety, a common feature in bioactive molecules. While specific examples utilizing this compound in Ugi reactions are not yet prevalent in the literature, the general applicability of heterocyclic carboxylic acids in such transformations is well-established. nih.gov

Similarly, the Passerini three-component reaction combines an aldehyde, an isocyanide, and a carboxylic acid to produce an α-acyloxy amide. nih.gov The use of this compound in this reaction would yield products incorporating the 6-ethoxypyrimidine scaffold, offering a straightforward route to novel and potentially biologically active compounds.

The application of this compound in these MCRs provides a convergent and diversity-oriented approach to complex molecules, further highlighting its importance as a versatile building block in modern organic synthesis.

Coordination Chemistry and Ligand Applications

Chelating Properties of Pyrimidine (B1678525) Carboxylic Acids

Pyrimidine carboxylic acids, as a class of compounds, exhibit notable chelating properties. The presence of both the pyrimidine ring nitrogen atoms and the carboxylic acid group allows these molecules to act as multidentate ligands, binding to a central metal atom through multiple coordination sites. This ability to form stable chelate rings is a key factor in their coordination chemistry.

The nitrogen atoms of the pyrimidine ring can coordinate with metal ions, while the carboxylic acid group provides additional coordination points through its oxygen atoms. This dual functionality enables pyrimidine carboxylic acids to form stable complexes with a variety of metal ions. The specific coordination behavior can be influenced by the position of the carboxylic acid group on the pyrimidine ring and the presence of other substituents. In some instances, the introduction of a 2-amino-pyrimidinic or 2-amino-pyridinic moiety can confer chelating activity to the compounds due to the presence of two adjacent nitrogen atoms. nih.gov

Formation of Metal Complexes with 6-Ethoxypyrimidine-4-carboxylic Acid (if reported)

Currently, there is a lack of specific, publicly available scientific literature detailing the formation of metal complexes with this compound. While the general chelating properties of pyrimidine carboxylic acids suggest that this compound could potentially form complexes with various metal ions, specific research on this compound's coordination behavior has not been reported.

There are no specific methods reported in the scientific literature for the synthesis of transition metal complexes involving this compound as a ligand. General methods for synthesizing metal complexes with similar ligands often involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes under reflux conditions. sapub.orgresearchgate.net However, without experimental data for this specific compound, any proposed synthesis would be purely speculative.

The potential coordination modes and resulting geometry of metal complexes with this compound have not been experimentally determined or reported. Based on the structure of the molecule, it could potentially act as a bidentate ligand, coordinating through one of the pyrimidine nitrogen atoms and the carboxylate oxygen. The specific coordination would depend on the metal ion, the reaction conditions, and the steric and electronic effects of the ethoxy group.

Potential in Catalysis or Material Science (e.g., OLEDs, if relevant to this specific compound)

There is no reported information on the potential applications of this compound or its metal complexes in the fields of catalysis or material science, including applications such as Organic Light-Emitting Diodes (OLEDs). While some pyrimidine and pyridine (B92270) derivatives have been investigated for their catalytic activity and use in materials science, these findings are not directly applicable to this specific, unstudied compound. iau.irvulcanchem.com The investigation of such applications would require the successful synthesis and characterization of its metal complexes, which has not yet been documented in the scientific literature.

Theoretical and Computational Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule like 6-Ethoxypyrimidine-4-carboxylic acid, DFT would be employed to determine its optimized geometry, ground-state energy, and various electronic properties.

A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The choice of functional and basis set is crucial for obtaining accurate results and is often benchmarked against experimental data or higher-level computational methods where available. The output of these calculations would provide a detailed picture of the electron density distribution, electrostatic potential, and atomic charges within the molecule.

Table 1: Hypothetical DFT Calculation Parameters for this compound

ParameterExample Value/MethodPurpose
Functional B3LYPApproximates the exchange-correlation energy
Basis Set 6-311++G(d,p)Describes the atomic orbitals of the system
Solvation Model PCM (Polarizable Continuum Model)Accounts for the effect of a solvent
Property Calculated Optimized Molecular GeometryDetermines the lowest energy structure
Property Calculated Ground State EnergyProvides the total electronic energy
Property Calculated Mulliken Atomic ChargesEstimates the partial charge on each atom

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-Energy of the highest occupied molecular orbital
LUMO-Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap - Difference in energy between HOMO and LUMO

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

For this compound, computational methods could be used to explore various potential reaction pathways, such as its synthesis, decomposition, or its interaction with other molecules. This would involve mapping the potential energy surface of the reacting system to identify reactants, products, intermediates, and transition states. Such studies are critical for understanding the feasibility and kinetics of a reaction.

A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products. Identifying and characterizing the transition state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. Computational methods, such as transition state searches, can be employed to locate the geometry of the transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties of a molecule, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds. For this compound, these predictions would be valuable for its characterization.

Predicted spectroscopic data would include:

Nuclear Magnetic Resonance (NMR): Calculation of chemical shifts (¹H and ¹³C) to aid in the structural elucidation of the molecule.

Infrared (IR): Prediction of vibrational frequencies and intensities to identify the characteristic functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and the corresponding absorption wavelengths.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterHypothetical Value
¹³C NMRChemical Shift (C=O)-
¹H NMRChemical Shift (COOH)-
IR SpectroscopyVibrational Frequency (C=O stretch)-
UV-Vis SpectroscopyMaximum Absorption Wavelength (λmax)-

Vibrational Frequency Calculations (FTIR, Raman)

Vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. For this compound, these calculations, typically performed using methods like B3LYP with a 6-311++G(d,p) basis set, can predict the frequencies of characteristic vibrational modes. nih.gov

The key functional groups—the pyrimidine (B1678525) ring, the carboxylic acid, and the ethoxy group—each have distinct vibrational signatures. The carboxylic acid group is particularly notable. Its O-H stretching vibration is expected to appear as a very broad band in the IR spectrum, typically in the 3500–2500 cm⁻¹ range, due to strong intermolecular hydrogen bonding. spectroscopyonline.com The carbonyl (C=O) stretching frequency is highly sensitive to its environment. In saturated carboxylic acid dimers, this peak typically appears between 1730 and 1700 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of the pyrimidine ring may influence this position.

The pyrimidine ring itself exhibits a series of characteristic C=C and C=N stretching vibrations, which are generally observed in the 1600–1500 cm⁻¹ region. scirp.org The ethoxy group will contribute C-O-C stretching and CH₂, CH₃ stretching and bending modes. A detailed assignment of the major predicted vibrational modes is essential for a complete understanding of the molecule's spectroscopic profile.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)
O-H StretchCarboxylic Acid3500 - 2500Strong, Very Broad
C-H Stretch (Aromatic/Aliphatic)Pyrimidine Ring / Ethoxy Group3100 - 2850Medium-Weak
C=O StretchCarboxylic Acid1730 - 1700Strong
C=N, C=C Ring StretchPyrimidine Ring1600 - 1500Strong-Medium
C-O StretchCarboxylic Acid / Ether1320 - 1210Strong
O-H Wag (Out-of-plane bend)Carboxylic Acid960 - 900Medium, Broad

UV-Vis Absorption Spectrum Prediction

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis spectrum is governed by electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The chromophores in this molecule are the pyrimidine ring and the carbonyl group of the carboxylic acid.

Carbonyl groups typically exhibit a weak absorption between 270-300 nm resulting from an n→π* transition, where a non-bonding electron from the oxygen is excited to the antibonding π* orbital of the C=O bond. masterorganicchemistry.com A much stronger π→π* transition is expected at a shorter wavelength, typically around 210 nm for carboxylic acids. researchgate.net The pyrimidine ring system will also contribute strong π→π* transitions. The conjugation between the pyrimidine ring and the carboxylic acid group is expected to shift these absorptions to longer wavelengths (a bathochromic shift).

Table 2: Predicted Electronic Transitions for this compound

Transition TypeAssociated ChromophorePredicted Wavelength (λmax) Range
n→πC=O (Carboxyl)~270 - 300 nm
π→πPyrimidine Ring, C=O (Carboxyl)~200 - 250 nm

Acidity (pKa) Predictions and Correlations

The acidity of this compound is a critical parameter. Quantum chemical methods can provide excellent estimates of pKa values. nih.gov These calculations often involve a thermodynamic cycle that computes the free energy change of dissociation in a solvent, frequently using a continuum solvent model.

The molecule has two main sites for protonation/deprotonation: the acidic proton of the carboxylic acid group and the potentially basic nitrogen atoms of the pyrimidine ring. The pKa of the carboxylic acid is influenced by the electronic nature of the pyrimidine ring and its substituents. The ethoxy group at the 6-position is generally an electron-donating group through resonance, which would tend to destabilize the carboxylate anion, thereby increasing the pKa (decreasing the acidity) compared to an unsubstituted pyrimidine-4-carboxylic acid. Conversely, the nitrogen atoms in the pyrimidine ring are electron-withdrawing, which would increase the acidity (lower the pKa) compared to benzoic acid. The interplay of these effects determines the final pKa value. Computational studies on substituted pyrimidines and carboxylic acids have shown strong correlations between calculated energy differences and experimental pKa values. nih.govrdd.edu.iq

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are determined by its conformational flexibility and the potential for hydrogen bonding. Conformational analysis focuses on the rotation around single bonds, primarily the bond connecting the carboxylic acid to the pyrimidine ring and the bonds within the ethoxy group. While the syn conformation of carboxylic acids is often more stable in the gas phase, the anti conformation can be significantly populated in aqueous solutions due to stabilizing interactions with the solvent. nih.gov

The most significant intermolecular interaction is expected to be hydrogen bonding. The carboxylic acid group is both a hydrogen bond donor (the -OH group) and an acceptor (the C=O oxygen). In the solid state, pyrimidine carboxylic acids typically form strong O—H⋯N hydrogen bonds where the carboxylic acid proton is donated to one of the ring nitrogen atoms of an adjacent molecule. nih.govresearchgate.net This interaction often leads to the formation of infinite chains or sheet-like structures in the crystal lattice. nih.gov These strong, directional interactions are fundamental to the crystal packing and the physical properties of the compound.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 6-Ethoxypyrimidine-4-carboxylic acid, offering detailed insights into its atomic and molecular structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The expected proton (¹H) and carbon-13 (¹³C) NMR spectra would exhibit characteristic signals corresponding to each unique nucleus in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the pyrimidine (B1678525) ring, the ethoxy substituent, and the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum, often between 10.0 and 13.0 ppm, due to hydrogen bonding and its acidic nature. ucl.ac.uk The protons of the ethoxy group are expected to present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other. The pyrimidine ring protons will appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the ethoxy and carboxylic acid substituents. rsc.orgresearchgate.net

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing separate signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, expected to resonate in the 160-180 ppm range. organicchemistrydata.org The carbons of the pyrimidine ring would appear in the aromatic region, with their shifts determined by the attached functional groups. The two carbons of the ethoxy group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid¹H10.0 - 13.0Broad SingletPosition is concentration and solvent dependent.
Pyrimidine-H2/H5¹H8.5 - 9.2SingletChemical shift depends on the specific unoccupied position.
Ethoxy -CH₂-¹H4.2 - 4.6QuartetCoupled with methyl protons.
Ethoxy -CH₃¹H1.3 - 1.6TripletCoupled with methylene protons.
Carboxylic Acid C=O¹³C160 - 180-Deshielded carbonyl carbon.
Pyrimidine Ring Carbons¹³C150 - 170-Includes C4 and C6 bearing substituents.
Pyrimidine Ring Carbon¹³C110 - 130-Unsubstituted carbon on the ring.
Ethoxy -CH₂-¹³C60 - 70-Attached to the electronegative oxygen.
Ethoxy -CH₃¹³C14 - 18-Aliphatic carbon.

Vibrational spectroscopy methods, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound. vandanapublications.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would likely appear between 1680 and 1720 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether and carboxylic acid groups, and characteristic ring stretching vibrations for the pyrimidine nucleus, typically in the 1400-1600 cm⁻¹ region. jst.go.jptandfonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=O stretch and the pyrimidine ring breathing modes are expected to produce strong signals.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2980Medium
Carboxylic Acid C=OStretch1680 - 1720Strong
Pyrimidine Ring C=N, C=CStretch1400 - 1600Medium-Strong
Ether C-O-CAsymmetric Stretch1200 - 1270Strong
Carboxylic Acid C-OStretch1210 - 1320Strong

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a technique like electron impact (EI) ionization, the molecule is expected to form a molecular ion (M⁺) whose mass corresponds to the molecular weight of this compound (182.16 g/mol ). chemguide.co.uk

The fragmentation of this molecular ion would likely proceed through several predictable pathways. libretexts.org Common fragmentation includes the loss of the ethoxy group (-•OCH₂CH₃, mass loss of 45) or the carboxylic acid group (-•COOH, mass loss of 45). sapub.org Further fragmentation of the pyrimidine ring structure would lead to a series of smaller, characteristic ions. nih.govresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Proposed Fragment Notes
182[M]⁺Molecular Ion
165[M - OH]⁺Loss of a hydroxyl radical
154[M - C₂H₄]⁺Loss of ethene from the ethoxy group
137[M - •OCH₂CH₃]⁺ or [M - •COOH]⁺Loss of an ethoxy radical or a carboxyl radical
110[M - CO₂ - C₂H₄]⁺Subsequent loss of carbon dioxide and ethene

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring is a chromophore that absorbs UV radiation. umk.pl The spectrum of this compound is expected to show absorption maxima characteristic of a substituted pyrimidine system. The presence of the ethoxy group (an auxochrome) and the carboxylic acid group can cause shifts in the absorption maxima (λmax) compared to the parent pyrimidine molecule. rsc.orgrsc.org These absorptions are typically due to π → π* and n → π* electronic transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm) Solvent
π → π~260 - 280Ethanol (B145695) or Methanol
n → π~290 - 320Ethanol or Methanol

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. nih.gov A reversed-phase HPLC method would be most suitable for this polar compound. sielc.com In this setup, the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. helixchrom.com

The retention time of the compound can be controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. taylorfrancis.com Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to one of the compound's absorption maxima. researchgate.net

Table 5: Typical HPLC Parameters for the Analysis of this compound

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 265 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids such as this compound, direct analysis by GC can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and reproducibility. colostate.edu To overcome these issues, derivatization is a common strategy employed before GC analysis. colostate.edunih.gov This process converts the carboxylic acid group into a less polar and more volatile ester, such as a methyl or ethyl ester. colostate.edu

While specific research detailing the GC analysis of this compound is not extensively published, commercial suppliers indicate that the compound can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). synhet.com In a typical GC-MS analysis, the gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. nih.govjapsonline.com This combination provides high sensitivity and selectivity, allowing for both quantification and structural elucidation of the analyte. nih.gov The choice of stationary phase for the GC column would likely be a polar one, such as those based on polyethylene (B3416737) glycols, if analyzing the underivatized acid, though these phases have lower thermal stability. colostate.edu

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of compounds, often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For carboxylic acids, silica (B1680970) gel is the most common stationary phase. researchgate.netresearchgate.net

When analyzing this compound using TLC on silica gel plates, the choice of the mobile phase is critical. Due to the acidic nature of the analyte, a common issue is "tailing," where the spot elongates rather than remaining compact. To counteract this, a small amount of a stronger acid, like acetic or formic acid, is often added to the eluent. researchgate.net A typical mobile phase would consist of a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane), a more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether), and an acidic modifier. researchgate.netmdpi.commdpi.com The polarity of the solvent system is adjusted to achieve an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. researchgate.net

Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active, as many aromatic and heterocyclic compounds are. Alternatively, staining with a visualizing agent such as potassium permanganate (B83412) or iodine vapor can be used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, detailed studies have been conducted on the closely related parent compound, pyrimidine-4-carboxylic acid. nih.govresearchgate.net The structural information from this parent compound provides valuable insight into the likely solid-state conformation and intermolecular interactions of its derivatives.

The crystal structure of pyrimidine-4-carboxylic acid was determined by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/m. nih.govresearchgate.net Within the crystal lattice, the molecules are arranged in sheets stacked along the b-axis. nih.govresearchgate.net A significant feature of the crystal packing is the presence of intermolecular hydrogen bonds. These bonds, with a length of 2.658 Å, form between the carboxylic acid's hydroxyl group (acting as a donor) and a nitrogen atom of the pyrimidine ring on an adjacent molecule (acting as an acceptor), creating chains along the nih.gov direction. nih.govresearchgate.net The sheets are held together by van der Waals forces. nih.govresearchgate.net

The bond lengths and angles within the pyrimidine ring and the carboxylic acid group are consistent with those observed in similar structures. nih.govresearchgate.net Such detailed structural information is crucial for understanding the compound's physical properties and its interactions in a solid state.

Crystal Data and Structure Refinement for Pyrimidine-4-carboxylic acid. nih.govresearchgate.net
ParameterValue
Chemical FormulaC₅H₄N₂O₂
Formula Weight124.10
Crystal SystemMonoclinic
Space GroupP21/m
a (Å)6.0080 (12)
b (Å)6.3519 (13)
c (Å)7.4834 (15)
β (°)112.20 (3)
Volume (ų)264.41 (9)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.048

Thermal Analysis Techniques (e.g., TG-DSC, TG-FTIR)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Scanning Calorimetry (DSC) measures changes in heat flow. libretexts.orgplos.org These methods are often used together (TG-DSC) to characterize a compound's thermal stability, melting point, and decomposition profile. researchgate.net

For this compound, a TG-DSC analysis would provide key information. The DSC curve would show an endothermic peak corresponding to the melting of the compound, defining its melting point. The TGA curve would remain flat until the onset of decomposition, indicating the temperature range of its thermal stability. Studies on related pyrimidine carboxylic acids have shown them to be stable at room temperature. researchgate.net As the temperature increases past the stability threshold, the TGA curve would show one or more mass loss steps, corresponding to the fragmentation of the molecule. researchgate.net The DSC curve would simultaneously show endothermic or exothermic peaks related to these decomposition events. researchgate.net

To identify the gaseous products evolved during decomposition, TGA can be coupled with Fourier-Transform Infrared Spectroscopy (TG-FTIR) or mass spectrometry (TG-MS). libretexts.org In a TG-FTIR setup, the gases released from the TGA furnace are passed through an infrared spectrometer. libretexts.org The resulting IR spectra allow for the identification of the functional groups of the evolved gases (e.g., CO₂, H₂O, and nitrogen oxides), providing a detailed understanding of the decomposition pathway of this compound. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The exploration of novel, efficient, and sustainable synthetic pathways for 6-ethoxypyrimidine-4-carboxylic acid is a crucial area for future research. Current synthetic strategies often rely on classical condensation reactions which may involve harsh conditions or limited substrate scope. Future investigations could focus on the development of innovative catalytic methods. For instance, transition-metal-catalyzed C-H activation and functionalization of the pyrimidine (B1678525) core could offer a more direct and atom-economical approach. mdpi.comrsc.org The use of photoredox catalysis also presents a promising avenue for activating otherwise inert C-H bonds under mild conditions, enabling the introduction of the ethoxy and carboxylic acid functionalities with high regioselectivity. nih.gov

Furthermore, the development of one-pot, multi-component reactions would be highly beneficial for streamlining the synthesis of this compound and its derivatives. dntb.gov.ua Such strategies improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. Research into flow chemistry methodologies could also lead to safer, more scalable, and highly reproducible production of this compound.

Development of New Derivatives with Tuned Reactivity

The functional group handles on this compound, namely the carboxylic acid and the pyrimidine ring, provide ample opportunities for the development of new derivatives with tailored reactivity and properties. The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and acid halides, which are valuable intermediates in organic synthesis. chemimpex.comlibretexts.org For example, the synthesis of pyrimidine-4-carboxamides has been a focal point in the development of bioactive molecules. nih.govnih.gov

Future research should explore the systematic modification of the pyrimidine ring. The reactivity of the C2 and C5 positions of the pyrimidine ring towards electrophilic and nucleophilic substitution could be systematically investigated. For instance, halogenation at these positions would provide a handle for subsequent cross-coupling reactions, allowing for the introduction of a wide array of substituents. Understanding the electronic influence of the ethoxy and carboxylic acid groups on the reactivity of the other positions of the pyrimidine ring will be key to designing selective derivatization strategies. acs.org

Derivative ClassPotential Synthetic TransformationPotential Application Area
AmidesCoupling of the carboxylic acid with various aminesMedicinal Chemistry, Materials Science
EstersEsterification with different alcoholsPharmaceutical intermediates, Agrochemicals
Halogenated PyrimidinesElectrophilic halogenation at C2 or C5Intermediates for cross-coupling reactions
Arylated/Alkylated PyrimidinesCross-coupling reactions of halogenated derivativesOrganic electronics, Medicinal chemistry

Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound and its derivatives is essential for optimizing reaction conditions and expanding their synthetic utility. Future research should employ a combination of experimental and computational methods to elucidate the pathways of key reactions.

For instance, in nucleophilic aromatic substitution reactions on the pyrimidine ring, detailed kinetic studies can help to determine whether the reaction proceeds through a stepwise Meisenheimer complex or a concerted mechanism. nih.gov Isotope labeling studies can be employed to trace the fate of atoms during complex rearrangements or multi-component reactions. The unexpected reactivity of related 6-alkoxypyrimidines in the presence of amines, leading to the substitution of the alkoxy group, highlights the need for in-depth mechanistic studies to predict and control product outcomes. chemrxiv.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide invaluable insights into the structure-reactivity relationships of this compound and its derivatives. These computational tools can be used to predict the reactivity of different sites on the molecule, rationalize experimentally observed regioselectivity, and guide the design of new synthetic transformations.

Future computational studies could focus on:

Mapping the electrostatic potential surface: To identify the most electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Calculating reaction energy profiles: To elucidate the mechanisms of complex reactions and identify the rate-determining steps. This can aid in the optimization of reaction conditions, such as catalyst choice and temperature.

Predicting spectroscopic properties: To aid in the characterization of new derivatives.

Establishing quantitative structure-activity relationships (QSAR): In the context of medicinal chemistry, computational models can be used to correlate the structural features of derivatives with their biological activity, facilitating the design of more potent and selective therapeutic agents. nih.gov

Emerging Applications in Organic Synthesis and Materials Science

While the current applications of this compound are not extensively documented, its structural motifs suggest significant potential in both organic synthesis and materials science. The pyrimidine core is a well-established pharmacophore in medicinal chemistry, and future research should focus on synthesizing libraries of derivatives for screening against various biological targets. ontosight.ainih.gov The demonstrated activity of related pyrimidine derivatives as enzyme inhibitors suggests that derivatives of this compound could also exhibit interesting biological properties. nih.gov

In materials science, the planar, electron-deficient nature of the pyrimidine ring, combined with the potential for extended conjugation through derivatization, makes it an attractive building block for novel organic electronic materials. Future research could explore the synthesis of oligomers and polymers incorporating the this compound moiety for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The carboxylic acid group can also serve as an anchoring group for surface modification or as a component in the formation of metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethoxypyrimidine-4-carboxylic acid, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves condensation reactions of precursor aldehydes with aminopyrimidines, followed by cyclization and functionalization. Catalysts like palladium or copper are often employed under reflux conditions in solvents such as dimethylformamide (DMF) or toluene. Yield optimization depends on reaction time, temperature, and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How should researchers purify this compound to achieve high purity for biological assays?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC are effective. Monitor purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensure solvent compatibility with the compound’s solubility profile, as noted in safety data sheets for similar pyrimidine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Use 1^1H and 13^13C NMR to confirm the ethoxy group and carboxylic acid moiety. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). Mass spectrometry (MS) validates molecular weight. Cross-reference spectral data with computational predictions or databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from moisture. Consult safety data sheets (SDS) for spill management and disposal guidelines. Conduct risk assessments before scaling up reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Perform dose-response assays under standardized conditions (e.g., cell line, incubation time). Use positive controls and replicate experiments to assess reproducibility. Cross-validate findings with orthogonal techniques (e.g., enzymatic assays vs. cellular viability tests). Meta-analyses of literature data can identify confounding variables like impurity levels or solvent effects .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution and reactive sites (e.g., nucleophilic carboxylate group). Molecular dynamics simulations assess solvent interactions. Validate models with experimental kinetic data or X-ray crystallography .

Q. How to design experiments to elucidate the mechanism of acid-catalyzed decomposition of this compound?

  • Methodological Answer : Use kinetic studies with varying pH and temperature to derive rate constants. Isotopic labeling (18^{18}O in the ethoxy group) tracks bond cleavage. Trap intermediates via quenching or low-temperature NMR. Compare degradation products with synthetic standards .

Q. How should researchers statistically analyze variability in yield data across multiple synthetic batches of this compound?

  • Methodological Answer : Apply ANOVA to identify significant batch-to-batch differences. Use control charts to monitor process stability. Include factors like reagent lot variability or ambient humidity in regression models. Report confidence intervals and pp-values to quantify uncertainty .

Stability and Storage

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C for extended stability. Conduct accelerated stability studies (40°C/75% relative humidity) to predict shelf life. Monitor degradation via HPLC or mass spectrometry every 6–12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.